molecular formula C9H9BrOS B14038057 1-Bromo-1-(4-mercaptophenyl)propan-2-one

1-Bromo-1-(4-mercaptophenyl)propan-2-one

Cat. No.: B14038057
M. Wt: 245.14 g/mol
InChI Key: CESZRLAPDUHQBL-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound features a bromine atom, a mercaptophenyl group, and a propanone backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(4-mercaptophenyl)propan-2-one typically involves the bromination of 1-(4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-1-(4-mercaptophenyl)propan-2-one finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. These interactions can modulate the activity of biological targets and pathways, making the compound valuable in biochemical research .

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-bromo-1-(4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9BrOS/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3

InChI Key

CESZRLAPDUHQBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)S)Br

Origin of Product

United States

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